molecular formula C32H22Br2ClN3O B414332 6-bromo-3-[5-(4-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

6-bromo-3-[5-(4-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Cat. No.: B414332
M. Wt: 659.8g/mol
InChI Key: WWZYTZWJCBQLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that features a quinoline, pyrazole, and methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the bromine and methyl groups. The pyrazole ring is then synthesized and attached to the quinoline core. Finally, the methanone group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline and pyrazole rings.

    Reduction: Reduction reactions can be used to modify the bromine and methanone groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its structural features allow for the design of molecules with specific biological activities, such as anti-cancer or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone

Uniqueness

The uniqueness of 3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific substitution pattern and the presence of multiple reactive sites. This allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C32H22Br2ClN3O

Molecular Weight

659.8g/mol

IUPAC Name

[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C32H22Br2ClN3O/c1-19-30(31(21-7-3-2-4-8-21)25-17-23(34)15-16-27(25)36-19)28-18-29(20-11-13-22(33)14-12-20)38(37-28)32(39)24-9-5-6-10-26(24)35/h2-17,29H,18H2,1H3

InChI Key

WWZYTZWJCBQLRO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C6=CC=CC=C6Cl

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C6=CC=CC=C6Cl

Origin of Product

United States

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